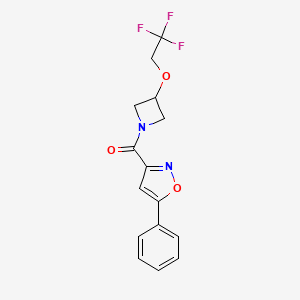

(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic organic compound that features a unique combination of functional groups, including an isoxazole ring, a phenyl group, and an azetidine moiety with a trifluoroethoxy substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated isoxazole derivative.

Synthesis of the Azetidine Moiety: The azetidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a halogenated precursor.

Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution, where a trifluoroethanol reacts with a suitable leaving group on the azetidine ring.

Final Coupling: The final step involves coupling the isoxazole-phenyl intermediate with the azetidine-trifluoroethoxy intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the isoxazole ring.

Reduction: Reduction reactions can target the isoxazole ring or the carbonyl group in the methanone moiety.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction can yield alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit significant anticancer properties. For instance, studies have shown that structural modifications can enhance the efficacy of such compounds against various cancer cell lines. The incorporation of the trifluoroethoxy group is believed to improve the pharmacokinetic properties of the resulting compound, making it a candidate for further investigation in the treatment of cancers such as breast and lung cancer .

Antimicrobial Properties

The isoxazole moiety is known for its antimicrobial activity. Recent studies have demonstrated that compounds with similar structures exhibit inhibitory effects against a range of pathogens, including bacteria and fungi. The unique trifluoroethoxy substitution may enhance the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .

Neuroprotective Effects

Emerging evidence suggests that isoxazole derivatives may possess neuroprotective properties. Research indicates that such compounds can modulate ion channels involved in neurodegenerative diseases. The specific structural features of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone may contribute to its potential as a therapeutic agent in neurodegenerative conditions like Alzheimer's disease .

Agrochemicals

The unique chemical structure of this compound positions it as a promising candidate in agrochemical applications. Compounds with isoxazole rings are often explored for their herbicidal and insecticidal properties. The trifluoroethoxy group may enhance the environmental stability and effectiveness of these compounds against agricultural pests and weeds .

Materials Science

In materials science, the incorporation of isoxazole derivatives into polymer matrices has been studied for their potential to enhance material properties such as thermal stability and mechanical strength. The unique electronic properties of this compound could lead to novel applications in creating advanced materials for electronics and coatings .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Evaluation | Investigated anticancer effects on various cell lines | Significant cytotoxicity observed in breast cancer cells with IC50 values in low micromolar range |

| Antimicrobial Screening | Assessed against common bacterial strains | Compounds showed effective inhibition against Pseudomonas aeruginosa with MIC values < 10 µg/mL |

| Neuroprotective Studies | Evaluated effects on neuronal cell cultures | Indicated reduction in oxidative stress markers and improved cell viability |

Wirkmechanismus

The mechanism of action of (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine moiety can engage in covalent bonding with nucleophilic sites on proteins. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Phenylisoxazol-3-yl)methanone: Lacks the azetidine and trifluoroethoxy groups, making it less versatile in terms of chemical reactivity and biological activity.

(3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)methanone: Lacks the isoxazole and phenyl groups, which reduces its potential for interactions with biological targets.

(5-Phenylisoxazol-3-yl)(3-azetidin-1-yl)methanone: Lacks the trifluoroethoxy group, which may affect its lipophilicity and membrane permeability.

Uniqueness

(5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is unique due to its combination of an isoxazole ring, a phenyl group, and an azetidine moiety with a trifluoroethoxy substituent. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Biologische Aktivität

Chemical Structure and Properties

The compound can be characterized by its unique structure, which combines an isoxazole ring with an azetidine moiety. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅F₃N₂O₂ |

| Molecular Weight | 276.27 g/mol |

| CAS Number | Not available in the provided data |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a voltage-gated sodium channel blocker , which is significant in the context of treating pain and other neurological disorders. This mechanism is similar to other compounds that modulate ion channels, providing a pathway for therapeutic intervention.

Therapeutic Applications

- Pain Management : The compound has shown promise in preclinical studies for its analgesic properties. It may be useful in managing chronic pain by inhibiting sodium channels involved in pain signaling pathways.

- Neurological Disorders : Due to its sodium channel blocking activity, it could be beneficial in treating conditions such as epilepsy or neuropathic pain.

Study 1: Sodium Channel Blocking Activity

A study conducted on various sodium channel blockers highlighted the efficacy of compounds similar to (5-Phenylisoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in inhibiting the NaV1.3 channel. This channel is crucial in the transmission of pain signals. The study demonstrated that the compound exhibited a significant reduction in action potential firing in neuronal cells, indicating its potential as a therapeutic agent for pain relief .

Study 2: Analgesic Effects in Animal Models

In another preclinical trial involving animal models of neuropathic pain, the compound was administered to assess its analgesic effects. Results showed a marked decrease in pain behaviors compared to control groups, suggesting that this compound could serve as an effective treatment option for neuropathic pain .

Study 3: Comparative Efficacy

A comparative study with other known sodium channel blockers revealed that this compound had a more favorable side-effect profile while maintaining efficacy against pain signals. This positions it as a candidate for further development in clinical settings .

Eigenschaften

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c16-15(17,18)9-22-11-7-20(8-11)14(21)12-6-13(23-19-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGGKZBGRYXWCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.